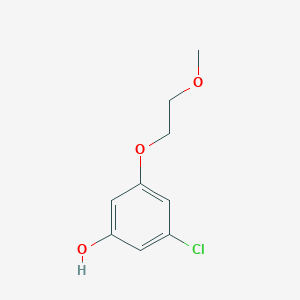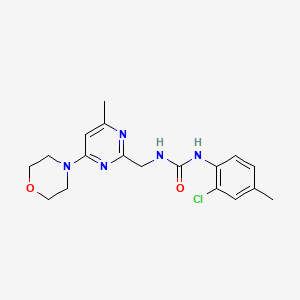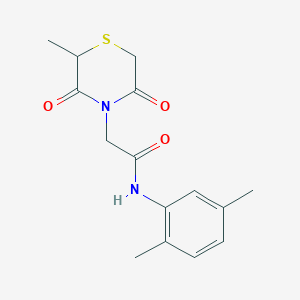
N-(2,5-dimethylphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethylphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide, also known as DT-13, is a novel compound with potential therapeutic applications. It belongs to the class of thiomorpholines, which are heterocyclic organic compounds containing a sulfur atom and a morpholine ring. DT-13 has been found to exhibit a range of biological activities, including anticancer, anti-inflammatory, and antiviral effects.
Applications De Recherche Scientifique
Structural Aspects and Properties of Related Compounds Research on the structural aspects of amide-containing isoquinoline derivatives, including studies on their crystal structures and fluorescence emission properties, could offer foundational knowledge for understanding the physical and chemical behaviors of N-(2,5-dimethylphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide. These studies explore the interactions of similar compounds with various substances and their potential applications in materials science and fluorescence-based technologies (A. Karmakar, R. Sarma, J. Baruah, 2007).
Antifungal and Antitumor Activities Derivatives of morpholin-3-yl-acetamide have been identified as broad-spectrum antifungal agents, demonstrating significant activity against Candida and Aspergillus species. This suggests potential antimicrobial applications for structurally related compounds, including N-(2,5-dimethylphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide (D. Bardiot et al., 2015). Additionally, novel 3-benzyl-substituted-4(3H)-quinazolinones have shown broad-spectrum antitumor activity, highlighting the potential for compounds with similar structures to be evaluated for their anticancer properties (Ibrahim A. Al-Suwaidan et al., 2016).
Synthetic Methodologies The synthesis and structural characterization of compounds structurally related to N-(2,5-dimethylphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide, such as N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide with potential applications as pesticides, provide valuable insights into synthetic routes and methodologies that could be applied to the target compound (E. Olszewska, B. Tarasiuk, S. Pikus, 2011).
Propriétés
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-9-4-5-10(2)12(6-9)16-13(18)7-17-14(19)8-21-11(3)15(17)20/h4-6,11H,7-8H2,1-3H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNOINSIYVSRSET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)CS1)CC(=O)NC2=C(C=CC(=C2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Difluoromethyl)-8-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2416346.png)


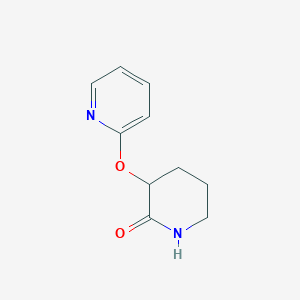
![N-([2,4'-bipyridin]-4-ylmethyl)isonicotinamide](/img/structure/B2416353.png)
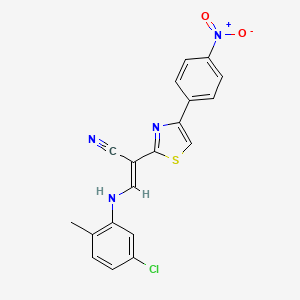
![N-(benzo[d][1,3]dioxol-5-yl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
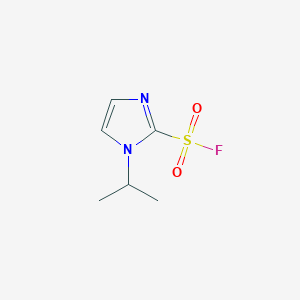

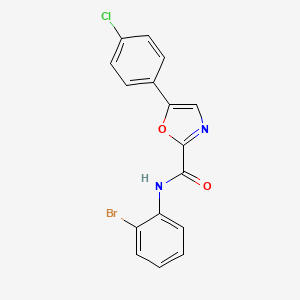
![1-(4-methoxyphenyl)-5-oxo-N-[(4-propoxyphenyl)methyl]pyrrolidine-3-carboxamide](/img/structure/B2416361.png)
